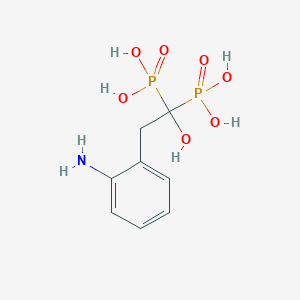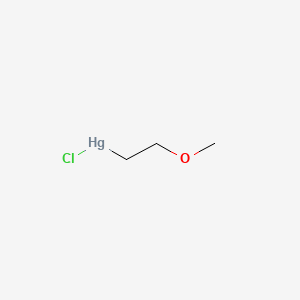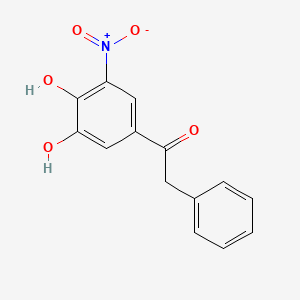
Oxolamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolamine hydrochloride is a compound primarily used as a cough suppressant. It possesses anti-inflammatory properties, which help reduce irritation in the respiratory tract. This compound is commonly used in the treatment of conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxolamine hydrochloride typically involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process includes steps such as:
Reaction: Combining the base compound with hydrochloric acid.
Purification: Using techniques like crystallization or recrystallization to obtain pure this compound.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: Oxolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various oxadiazole derivatives, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Oxolamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other oxadiazole derivatives.
Biology: Studies have explored its effects on respiratory tract inflammation and its potential as an anti-inflammatory agent.
Medicine: Beyond its use as a cough suppressant, research is ongoing into its broader therapeutic potential, including its anti-inflammatory and possibly antimicrobial properties.
Industry: It is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.
Mecanismo De Acción
Oxolamine hydrochloride exerts its effects primarily through its action on the respiratory tract. It reduces irritation of the nerve receptors, leading to a suppression of the cough reflex. The compound’s anti-inflammatory properties further help in reducing inflammation in the respiratory tract .
Molecular Targets and Pathways:
Nerve Receptors: It acts on the nerve receptors in the respiratory tract to reduce irritation.
Inflammatory Pathways: It modulates inflammatory pathways, reducing the release of inflammatory mediators.
Comparación Con Compuestos Similares
Oxolamine Citrate: Another salt form of oxolamine with similar properties.
Benzonatate: A non-narcotic cough suppressant with a different mechanism of action.
Dextromethorphan: A common cough suppressant that acts on the central nervous system.
Uniqueness: Oxolamine hydrochloride is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. This dual action makes it particularly effective in treating respiratory conditions where both cough and inflammation are present .
Propiedades
Número CAS |
1219-20-1 |
|---|---|
Fórmula molecular |
C14H20ClN3O |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
Clave InChI |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Apariencia |
Solid powder |
| 1219-20-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
959-14-8 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
Origen del producto |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)



![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)





